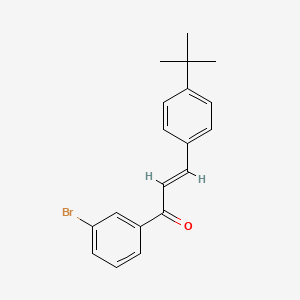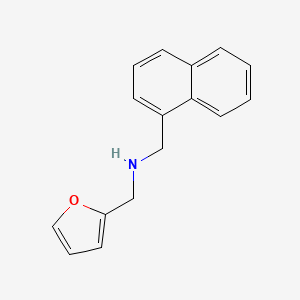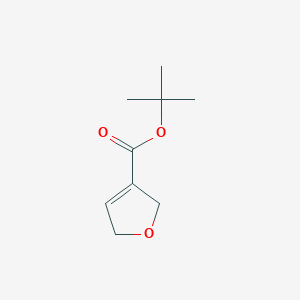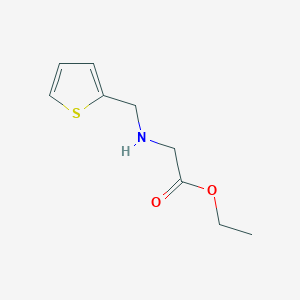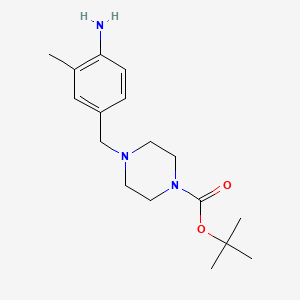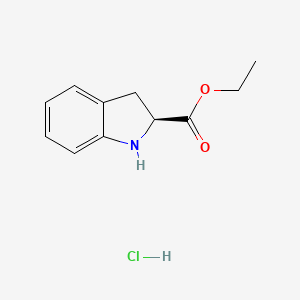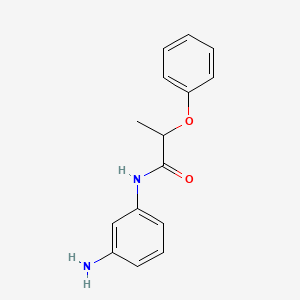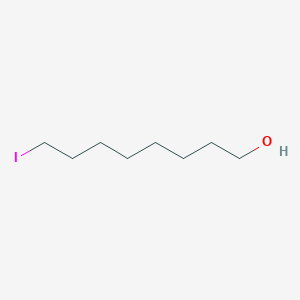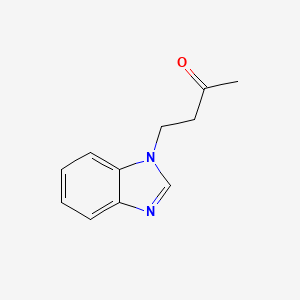
2-Butanone, 4-(1H-benzimidazol-1-yl)-
描述
2-Butanone, 4-(1H-benzimidazol-1-yl)- is a chemical compound that features a benzimidazole moiety attached to a butanone structure Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
作用机制
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, acting as a type of privileged substructure .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound interacts with its targets, leading to various changes at the molecular level.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . These properties suggest that the compound likely has favorable pharmacokinetic properties.
Result of Action
Benzimidazole derivatives have been reported to exhibit potent in vitro antimicrobial activity . Additionally, some newly synthesized benzimidazole derivatives have been evaluated for their anticancer activity against specific cell lines .
Action Environment
The stability and bioavailability of benzimidazole derivatives suggest that these compounds likely have favorable properties in various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)- typically involves the reaction of benzimidazole with butanone under specific conditions. One common method is the condensation reaction between benzimidazole and butanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 4-(1H-benzimidazol-1-yl)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-Butanone, 4-(1H-benzimidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the butanone moiety.
Substitution: The compound can participate in substitution reactions where functional groups on the benzimidazole ring or butanone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学研究应用
2-Butanone, 4-(1H-benzimidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- 2-Butanone, 4-(1H-benzimidazol-2-yl)
- 1,4-Bis(1H-benzimidazol-2-yl)benzene
- 4-(1H-Benzimidazol-2-yl)aniline
Uniqueness
2-Butanone, 4-(1H-benzimidazol-1-yl)- is unique due to its specific structure, which combines the properties of both benzimidazole and butanone This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other benzimidazole derivatives
属性
IUPAC Name |
4-(benzimidazol-1-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)6-7-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAIGQDQDVCVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


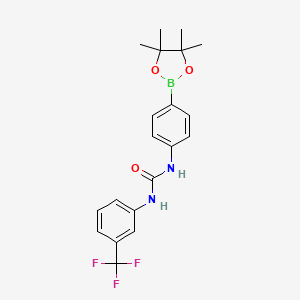
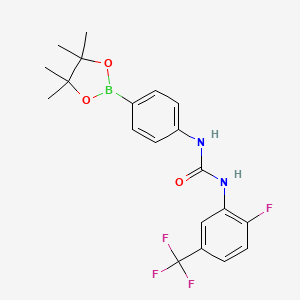
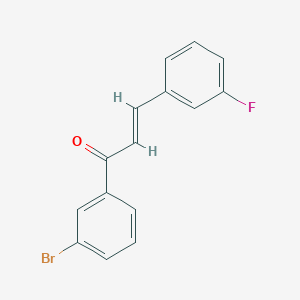
![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)
